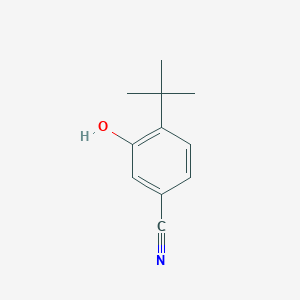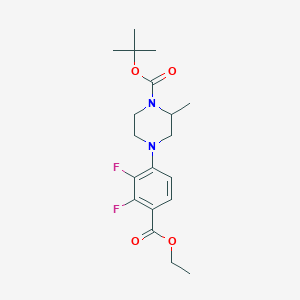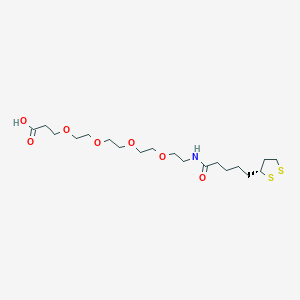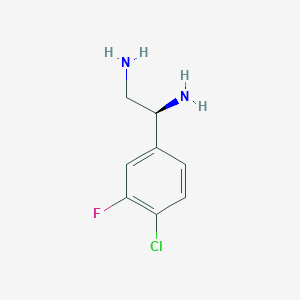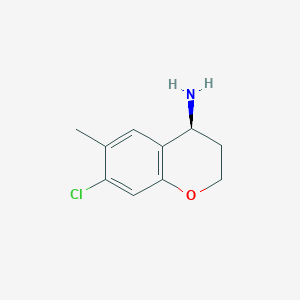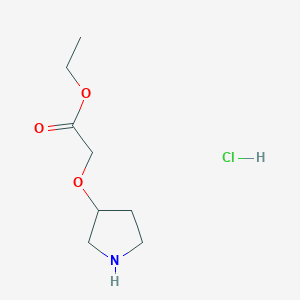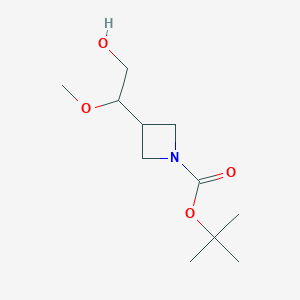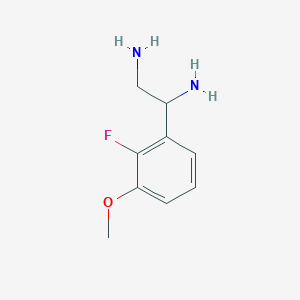
1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13FN2O. It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety.
Preparation Methods
The synthesis of 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-fluoro-3-methoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium hydride or organolithium compounds
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can be compared with similar compounds such as:
- 1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine
- 1-(2-Fluoro-3-ethoxyphenyl)ethane-1,2-diamine
- 1-(2-Fluoro-3-methoxyphenyl)propane-1,2-diamine
These compounds share structural similarities but differ in the position of substituents or the length of the carbon chain. The unique combination of fluorine and methoxy groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(9(8)10)7(12)5-11/h2-4,7H,5,11-12H2,1H3 |
InChI Key |
QOBBVQIQLJJHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)
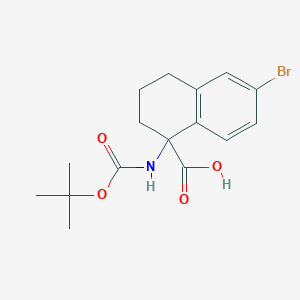
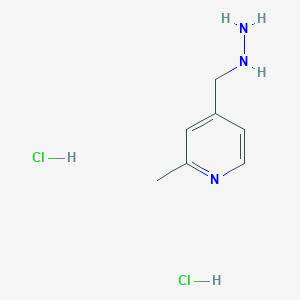
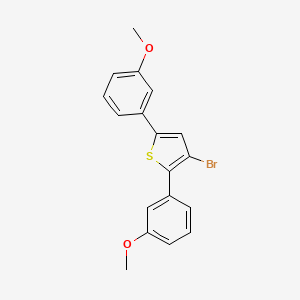
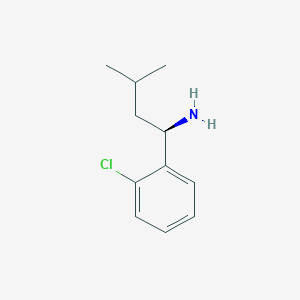
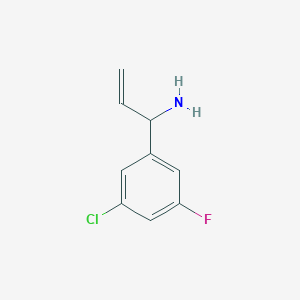
![3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)
